Hydrogen-Bonding Motif: Exclusive O–H···π Interaction in Phenanthrene–Water vs. O–H···N/C–H···O in Phenanthridine–Water
The phenanthrene–water complex exclusively exhibits O–H···π hydrogen bonding, where the aromatic π-cloud of phenanthrene acts as the hydrogen-bond acceptor [1]. Rotational spectroscopy and quantum chemical calculations demonstrate that when a nitrogen heteroatom is introduced into the PAH backbone (phenanthridine–water), the interaction network switches to O–H···N and C–H···O contacts [1]. This fundamental difference in the primary binding motif has direct consequences for cluster geometry, internal dynamics, and cooperativity effects in multi-water clusters [1].
| Evidence Dimension | Predominant noncovalent interaction motif in monohydrated complex |
|---|---|
| Target Compound Data | O–H···π hydrogen bond (phenanthrene acting as H-bond acceptor via aromatic π-electron density) |
| Comparator Or Baseline | Phenanthridine–water: O–H···N and C–H···O interactions preferred |
| Quantified Difference | Complete switch in hydrogen-bond acceptor identity from π-system (phenanthrene) to nitrogen heteroatom (phenanthridine); O–H···π observed exclusively in phenanthrene–water clusters |
| Conditions | Broadband rotational spectroscopy (CP-FTMW, 2–8 GHz) in supersonic jet; assigned with quantum chemical calculations at DFT level |
Why This Matters
Selection of the correct PAH–water complex is critical for studies where O–H···π benchmarking is required; phenanthridine–water cannot serve as a surrogate because the heteroatom fundamentally redirects the hydrogen-bond network.
- [1] Loru, D., Steber, A. L., Pinacho, P., Gruet, S., Temelso, B., Rijs, A. M., Pérez, C. & Schnell, M. (2021). How does the composition of a PAH influence its microsolvation? A rotational spectroscopy study of the phenanthrene–water and phenanthridine–water clusters. Physical Chemistry Chemical Physics, 23(16), 9721–9732. DOI: 10.1039/d1cp00898f View Source
